molecular formula C8H4FNO3 B128519 5-Fluoroisatoic anhydride CAS No. 321-69-7

5-Fluoroisatoic anhydride

Cat. No. B128519
CAS RN: 321-69-7
M. Wt: 181.12 g/mol
InChI Key: UBKGOWGNYKVYEF-UHFFFAOYSA-N
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Description

5-Fluoroisatoic anhydride is a chemical compound that has been the subject of various research studies due to its potential applications in medicinal chemistry and materials science. While the provided papers do not directly discuss 5-Fluoroisatoic anhydride, they do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related fluorinated compounds. These studies contribute to a broader understanding of fluorinated compounds' reactivity and potential uses in various fields.

Synthesis Analysis

The synthesis of fluorinated compounds often involves the cleavage of C-F bonds, as demonstrated in the synthesis of 5-fluoro-dihydroindolizines, where a dual C-F bond cleavage in a trifluoromethyl group is a key step . Similarly, the synthesis of thermosensitive 5-fluorouracil-cyclotriphosphazene conjugates involves the stepwise substitution of hexachlorocyclotriphosphazene with various groups to introduce the fluorinated moiety . These methods highlight the complexity and specificity required in the synthesis of fluorinated compounds, which may be relevant to the synthesis of 5-Fluoroisatoic anhydride.

Molecular Structure Analysis

The molecular structure of fluorinated compounds can significantly influence their reactivity and interaction with biological systems. For instance, the crystal structure of 5-fluoro-2'-deoxy-β-uridine (FUDR) reveals non-coplanar bonds and a C2' carbon atom out of the plane of the ribose ring, which may affect nucleic acid structures . Such detailed structural analyses are crucial for understanding how 5-Fluoroisatoic anhydride might interact at the molecular level.

Chemical Reactions Analysis

Fluorinated compounds can participate in various chemical reactions, often serving as probes or intermediates in biochemical processes. For example, 5-fluoro N-acetylglucosamine glycosides and pyrophosphates have been synthesized for the study of glycoconjugate biochemistry . Additionally, the reductive release of 5-fluorouracil from 5-fluoro-1-(2-oxocycloalkyl)uracils has been studied as a potential mechanism for radiation-activated antitumor prodrugs . These reactions provide insights into the potential chemical behaviors of 5-Fluoroisatoic anhydride.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by their molecular structures and the presence of fluorine atoms. For instance, the interaction of 5-fluoroorotic acid with transition metals results in various coordination modes and complex structures, which can affect the compound's reactivity and stability . The conformational properties of fluoroformic acid anhydride have been studied, revealing the presence of two conformers and their influence on the compound's behavior . These properties are essential for predicting how 5-Fluoroisatoic anhydride might behave under different conditions.

Scientific Research Applications

Mechanisms of Action and Clinical Strategies

5-Fluorouracil (5-FU), which relates to 5-Fluoroisatoic anhydride, is widely used in cancer treatment. Enhanced understanding of its action led to strategies increasing its anticancer activity. However, drug resistance is a significant limitation (Longley, Harkin, & Johnston, 2003).

Experimental and Clinical Use in Cancer Chemotherapy

A review of the clinical applications of 5-FU emphasizes particularly on its distribution and metabolic fate in cancer patients, indicating its effectiveness in palliating advanced cancer (Heidelberger & Ansfield, 1963).

Effects on Cell Morphology, Proliferation, and Apoptosis

The impact of 5-FU on human cardiomyocytes and endothelial cells has been examined, highlighting how it affects cell proliferation, survival, apoptosis, and induces autophagic features, especially in cardiomyocytes (Focaccetti et al., 2015).

Analytical Methods for Determination in Biological Matrices

The development of bioanalytical methods for quantifying 5-FU and related prodrugs in biological matrices is crucial to support clinical studies. Liquid chromatography–tandem mass spectrometry and nanoparticle antibody-based immunoassays have emerged as promising methods (Breda & Barattè, 2010).

Clinical Pharmacology

The pharmacodynamics of 5-FU, including its metabolism, potential sites of antitumor activity, and drug interactions are vital for understanding its clinical applications (Diasio & Harris, 1989).

Biochemistry and Pharmacokinetics

Understanding 5-FU's biochemistry and pharmacokinetics, including its conversion at the nucleotide level and metabolic pathways, provides insights into its antineoplastic activity and resistance mechanisms (Pinedo & Peters, 1988).

Genotype-Phenotype Correlations in Metabolism

Genetic polymorphisms in the dihydropyrimidine dehydrogenase gene correlate with 5-FU metabolism, highlighting their role in predicting severe toxicity in treated patients (Gentile et al., 2015).

Combination Therapies and Prodrug Development

Exploring the combination of 5-FU with other therapeutic drugs like curcumin and the development of prodrugs such as capecitabine, UFT, S-1, enhance therapeutic efficacy and reduce toxicity (Wei et al., 2018; Malet-Martino & Martino, 2002).

Safety And Hazards

The safety information for 5-Fluoroisatoic anhydride includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The future directions of 5-Fluoroisatoic anhydride are not explicitly mentioned in the available resources .

properties

IUPAC Name

6-fluoro-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-3H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKGOWGNYKVYEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30302241
Record name 5-Fluoroisatoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30302241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoroisatoic anhydride

CAS RN

321-69-7
Record name 321-69-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149815
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Fluoroisatoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30302241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Acetic anhydride (90.0 mL), 5-fluoroisatin (20.62 g, 0.125 mmol, 1.00 eq), and acetic acid (90 mL) were added to a 250 mL, three neck flask fitted with a magnetic stir bar and a condenser. The flask was placed in a water bath and heated to 85° C. Chromium (VI) oxide (20.36 g, 0.204 mol, 1.63 eq) was added in small portions (0.5 g size) over 40 min to the red solution. The reaction mixture was stirred for an additional 15 min and cooled to 10° C. in an ice bath. The solid that formed was isolated by filtration. Washing with 400 mL of water removed most of the green color. The solid was taken up in 300 mL of 2:1 acetic acid/water, refiltered, and dried overnight in a 50° C. vacuum oven. The 5-fluoroisatoic anhydride was isolated as a bright yellow solid (14.45 g, 64%). ##STR5##
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
20.62 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
20.36 g
Type
catalyst
Reaction Step Two
Name
Yield
64%

Synthesis routes and methods II

Procedure details

Trichloromethyl chloroformate (7.01 mL, 58.13 mmol) was added to a stirred solution of Compound 34 (8.2 g, 52.85 mmol) in dry dioxane at room temperature and the solution was refluxed for 4 h. The solution was cooled in an ice bath and the solids formed were filtered. The solids were washed by ether and dried under vacuum at room temperature to yield 9.1 g (96%) of white solids. M.P. 240° C. 1H NMR (DMSO-d6): δ 7.19 (dd, J=4.2, 8.9 Hz, 1H), 7.63–7.71 (m, 1H), 11.77 (s, 1H). EIMS (neg. mode) m/z 180 (M−1). Anal. (C8H4FNO3) C, H, N.
Quantity
7.01 mL
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
96%

Synthesis routes and methods III

Procedure details

To a solution of 5-fluoroanthranilic acid (10.0 g, 65.5 mmol) in THF (143 mL) was added solid triphosgene (6.70 g, 22.6 mmol, 0.35 equiv). The reaction mixture was stirred at rt overnight and the resulting suspension was filtered and dried to afford 9.23 g (79%) of 5-fluoroisatoic anhydride: 1H NMR (400 MHz, DMSO-d6) δ 7.14 (M, 1H), 7.60 (M, 2H), 11.72 (s, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
Quantity
143 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
S Yang, X Li, F Hu, Y Yang, J Yan, C Kuang, Q Yang - pstorage-acs-6854636.s3 …
… The triazole-containing isatin product 12 (1 mmol) was reacted with 5-fluoroisatoic anhydride (1 mmol) in the presence of toluene (2.5 mL) and triethylamine (5 mmol) and was heated to …
G Broggini, M Orlandi, A Turconi… - Organic preparations and …, 2003 - Taylor & Francis
In recent years, fluorinated organic compounds have assumed an increasing importance in the biomedical area owing to the concomitance of various factors such as (i) the great …
Number of citations: 11 www.tandfonline.com
GM Coppola - Synthesis, 1980 - thieme-connect.com
… The reaction mixture is heated for a few minutes, cooled, the solid is filtered and washed with water to yield 5fluoroisatoic anhydride; yield 4.0 g (73%); an analytical sample is obtained …
Number of citations: 147 www.thieme-connect.com
NJ Czerniecki - 2012 - search.proquest.com
Toxoplasma gondii is an obligate intracellular, protozoan parasite of the phylum Apicomplexa. While the parasite relies on the feline to complete its life-cycle, many mammals can …
Number of citations: 1 search.proquest.com
MC Ryan, E Kim, X Cao, W Reichard… - ACS Medicinal …, 2022 - ACS Publications
… Treatment of 5-fluoroisatoic anhydride 12 with iodine and aniline afforded derivative 11i, while 11j was prepared in a three-step protocol from methyl 2-amino-5-cyanobenzoate 13. …
Number of citations: 3 pubs.acs.org
S Madapa, Z Tusi, S Batra - Current Organic Chemistry, 2008 - ingentaconnect.com
Quinoline is a heterocyclic scaffold of paramount importance to human race. The utility of quinoline derivatives in the areas of medicine, food, catalyst, dye, materials, refineries and …
Number of citations: 271 www.ingentaconnect.com
LD Cantin, S Magnuson, D Gunn, N Barucci… - Bioorganic & medicinal …, 2007 - Elsevier
… The addition of the sodium anion of acetonitrile to a bromo benzoate, followed by reaction of the incipient enolate with 5-fluoroisatoic anhydride, produced the desired quinoline 10 in a …
Number of citations: 54 www.sciencedirect.com
AC Nelsona, ES Kalinowskia, NJ Czernieckia… - scholar.archive.org
All commercial reagents were ACS reagent grade and used without further purification. Dichloromethane was distilled from CaH2 immediately prior to use. Diethyl ether was distilled …
Number of citations: 0 scholar.archive.org
P Brandao, C Marques, E Pinto, M Pineiro… - New Journal of …, 2021 - pubs.rsc.org
Tryptanthrin is a valuable tetracyclic alkaloid, which displays a wide variety of biological activities. The application of this type of scaffold as a starting material for the discovery of new …
Number of citations: 9 pubs.rsc.org

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